[(1E)-1-Bromo-1-propen-1-yl]benzene
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Overview
Description
[(1E)-1-Bromo-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom is attached to a propenyl group, which is then bonded to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1-Bromo-1-propen-1-yl]benzene typically involves the bromination of propenylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the propenyl group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1E)-1-Bromo-1-propen-1-yl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propenylphenol derivatives.
Oxidation Reactions: The propenyl group can be oxidized to form corresponding epoxides or aldehydes under suitable conditions.
Reduction Reactions: The compound can be reduced to form propenylbenzene or other hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under atmospheric or elevated pressures.
Major Products Formed
Substitution: Propenylphenol derivatives.
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Propenylbenzene or fully hydrogenated derivatives.
Scientific Research Applications
[(1E)-1-Bromo-1-propen-1-yl]benzene has several applications in scientific research:
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1E)-1-Bromo-1-propen-1-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the propenyl group towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
[(1E)-1-Chloro-1-propen-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(1E)-1-Iodo-1-propen-1-yl]benzene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
[(1E)-1-Fluoro-1-propen-1-yl]benzene: Fluorine substitution leads to different reactivity patterns due to the high electronegativity of fluorine.
Uniqueness
[(1E)-1-Bromo-1-propen-1-yl]benzene is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with other halogens. This makes it a valuable compound for targeted synthetic applications and research.
Properties
CAS No. |
31076-47-8 |
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Molecular Formula |
C9H9Br |
Molecular Weight |
197.07 g/mol |
IUPAC Name |
[(E)-1-bromoprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
InChI Key |
ACBQEXKLZZDORL-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/Br |
Canonical SMILES |
CC=C(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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